2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine
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Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms, a sulfanyl group, and a methoxypyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorobenzylthiol: This intermediate is synthesized by reacting 2,4-dichlorobenzyl chloride with sodium sulfide in an aqueous medium.
Formation of 4-(3,5-Dichlorophenoxy)-5-methoxypyrimidine: This intermediate is prepared by reacting 3,5-dichlorophenol with 5-methoxypyrimidine in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling 2,4-dichlorobenzylthiol with 4-(3,5-dichlorophenoxy)-5-methoxypyrimidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the chlorinated benzyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine
Uniqueness
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine is unique due to its specific arrangement of chlorine atoms and functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-10-2-3-11(19)7-15(10)22)24-17(16)26-14-5-12(20)4-13(21)6-14/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRSXDYYQUWMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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